2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-12(9-3-5-10(18-2)6-4-9)16-13(19-8)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYJPMKGYYOCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The initial step involves synthesizing the 1,3-thiazole core, which is achieved via cyclization reactions involving isothiocyanates and amines:
- Reactants: 4-methoxyphenyl isothiocyanate reacts with methylamine.
- Reaction conditions: Typically conducted in solvents like ethanol or dioxane under reflux, with catalysts such as triethylamine or pyridine.
- Outcome: Formation of 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
Chlorination of the Thiazole Derivative
The next step introduces the chloro substituent at the 2-position of the thiazole ring:
- Reagents: Thionyl chloride (SOCl₂) is frequently used for chlorination.
- Reaction conditions: Conducted in inert solvents like dichloromethane at room temperature or reflux.
- Outcome: Formation of 2-chloro-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
Acetylation to Form the Target Compound
The final step involves acylation with chloroacetyl chloride:
- Reagents: Chloroacetyl chloride in the presence of pyridine or triethylamine.
- Reaction conditions: Conducted at low temperature (0–5°C) to control reactivity.
- Outcome: Formation of 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide .
Detailed Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Ring formation | Isothiocyanate + methylamine | Ethanol/dioxane | Reflux | 12–24 h | 75–95% | Optimized by solvent choice |
| Chlorination | Thionyl chloride | Dichloromethane | Room temp to reflux | 2–4 h | 95% | Excess SOCl₂ removed by distillation |
| Acetylation | Chloroacetyl chloride + pyridine | Cold (0–5°C) | 1–2 h | High purity yield | Controlled addition to prevent side reactions |
Research Findings and Variations
Alternative Synthetic Strategies
Research indicates that alternative routes include:
- Using 4-methoxyphenyl isothiocyanate with other amines to generate different derivatives.
- One-pot syntheses combining ring formation and chlorination under optimized conditions.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
Industrial Scale-Up
For large-scale production, continuous flow reactors are employed to enhance safety and efficiency, with inline purification techniques such as recrystallization and chromatography to ensure high purity.
Data Summary and Reaction Pathway Diagram
4-Methoxyphenyl isothiocyanate + Methylamine
↓ (Reflux, ethanol/dioxane)
4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
↓ (SOCl₂, dichloromethane)
2-Chloro-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
↓ (Chloroacetyl chloride, pyridine, 0°C)
this compound
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and oxidation makes it valuable for developing new compounds.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research indicates potential efficacy in targeting cancer cells through specific molecular interactions.
Medicine
Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Research focuses on its mechanism of action and interactions with molecular targets involved in disease pathways.
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes, leveraging its chemical properties for innovative solutions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of thiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated effective inhibition at certain concentrations, warranting further exploration into its use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility: The methoxy group in the target compound increases polarity and solubility in polar solvents compared to chloro analogs, which are more lipophilic .
Biological Activity: Pyridinyl-substituted analogs (e.g., 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) demonstrate anticancer activity against glioma and lung carcinoma cells, suggesting that aromatic heterocycles improve target engagement . Chloro substituents (e.g., 4-chlorophenyl) may enhance electrophilic reactivity, enabling covalent interactions with biological targets, while methoxy groups could modulate electron density for non-covalent binding .
Synthetic Considerations: The synthesis of 5-methylthiazole derivatives (e.g., target compound) requires precise control of reaction conditions to avoid side reactions due to steric hindrance . Substituents on the phenyl ring (e.g., para-methoxy vs. para-chloro) influence the nucleophilicity of the 2-aminothiazole precursor, affecting reaction rates and yields .
Research Findings and Data
Physicochemical Properties:
- Solubility: The target compound is predicted to exhibit moderate solubility in DMSO (similar to CAS 6125-31-1 ), whereas chloro-substituted analogs show higher affinity for chloroform and methanol .
Structural Insights:
- X-ray crystallography of chloro-substituted analogs (e.g., CAS 6125-31-1) reveals planar thiazole rings, while methoxy groups may introduce slight distortions due to steric effects .
Biological Activity
Overview
2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound classified as a thiazole derivative. Its unique structure, featuring a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety, positions it as a candidate for various biological applications, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 457941-62-7 |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molecular Weight | 296.772 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Reaction of 4-methoxyphenyl isothiocyanate with methylamine.
- Chlorination : Introduction of the chloro group using thionyl chloride.
- Acetylation : Final acetylation with chloroacetyl chloride in the presence of a base like pyridine.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have reported the following findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against various pathogens with MIC values ranging from to for its most active derivatives .
- Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The compound exhibited synergistic relationships when combined with Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays:
- Cytotoxicity Studies : It displayed low cytotoxicity with IC50 values exceeding , indicating a favorable safety profile .
- Mechanism of Action : The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis by interacting with specific molecular targets such as enzymes and receptors.
Case Studies
Several studies have documented the biological activities of derivatives related to this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at ACS Publications, this study evaluated derivatives including 7b, which exhibited superior antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing biological activity .
- Antibiofilm Activity Assessment :
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide?
The synthesis typically involves coupling a 2-amino-thiazole derivative with chloroacetyl chloride. A general method includes:
- Reacting 2-amino-5-methyl-4-(4-methoxyphenyl)-1,3-thiazole with triethylamine in dioxane or DMF.
- Adding chloroacetyl chloride dropwise at 20–25°C, followed by refluxing and purification via recrystallization (ethanol-DMF mixture). Yield optimization (~75–80%) requires precise stoichiometry and temperature control .
- Characterization via (e.g., δ 4.11–4.23 ppm for CH groups) and elemental analysis confirms product identity .
Q. What structural features influence the biological activity of this compound?
- The thiazole ring provides a rigid scaffold for target binding, while the 4-methoxyphenyl substituent enhances lipophilicity, aiding membrane penetration .
- The chloroacetamide moiety acts as an electrophilic warhead, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes) .
- Steric effects from the 5-methyl group may modulate selectivity against off-target proteins .
Q. How is the purity and identity of the compound confirmed post-synthesis?
- Elemental analysis (e.g., %C, %H, %N) validates stoichiometric composition .
- identifies functional groups (e.g., NH protons at δ 12.15–12.17 ppm) .
- HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s crystal structure and conformation?
- SHELX programs (e.g., SHELXL) refine small-molecule structures using high-resolution diffraction data. Key steps:
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use DMSO:water (10:90 v/v) or PEG-400 to enhance aqueous solubility while maintaining stability .
- Salt formation : React with sodium bicarbonate to form a water-soluble sodium salt of the acetamide group .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to bypass logP limitations (predicted logP ~3.5) .
Q. How can structure-activity relationship (SAR) studies guide analog design?
Q. What are the challenges in handling reactive intermediates during synthesis?
- Chloroacetyl chloride : Highly corrosive; use Schlenk lines under inert gas (N) and cold baths to control exothermic reactions .
- Thiazole intermediates : Susceptible to oxidation; store at –20°C under argon .
- Safety protocols : Fume hoods, PPE (nitrile gloves, face shields), and spill kits are mandatory .
Q. How to address contradictions in reported biological activity data?
- Variables to standardize :
Notes
- Contradictions : reports antibacterial activity via protein synthesis inhibition, while emphasizes anticancer mechanisms. Cross-validation using orthogonal assays (e.g., radiolabeled amino acid incorporation) is recommended.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
